

Spectroscopic and Spectrometric Analysis of 7-Chloroquinoline-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Chloroquinoline-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **7-Chloroquinoline-4-carbaldehyde**, a key intermediate in the synthesis of various pharmacologically active compounds. To offer a comprehensive perspective, this guide also includes experimental data for related quinoline derivatives, facilitating a deeper understanding of their structural and electronic properties.

Data Summary

The following tables summarize the available NMR and mass spectrometry data for **7-Chloroquinoline-4-carbaldehyde** and a selection of comparative quinoline derivatives.

Table 1: NMR Data for **7-Chloroquinoline-4-carbaldehyde** and Comparative Compounds

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
7-Chloroquinoline-4-carbaldehyde	10.2 (s, 1H, CHO), 9.1 (d, J=4.5 Hz, 1H, H-2), 8.3 (d, J=2.0 Hz, 1H, H-8), 8.2 (d, J=9.0 Hz, 1H, H-5), 7.7 (dd, J=9.0, 2.0 Hz, 1H, H-6)	No experimental data available
Quinoline-7-carbaldehyde	10.21 (s, 1H), 9.13 (dd, 1H, J=1.7, 4.2 Hz), 8.48 (s, 1H), 8.27 (d, 1H, J=8.1 Hz), 8.01 (dd, 1H, J=1.6, 8.1 Hz), 7.98 (d, 1H, J=8.6 Hz), 7.62 (dd, 1H, J=4.2, 8.6 Hz)	191.7, 153.0, 150.9, 137.1, 136.6, 130.1, 129.2, 128.9, 121.7, 120.5
2-Chloro-3-formyl-8-methylquinoline	10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 8.1 (m, 1H, H-6), 7.7 (m, 1H, H-7), 2.8 (s, 3H, CH ₃)	189.1

Table 2: Mass Spectrometry Data for **7-Chloroquinoline-4-carbaldehyde** and Comparative Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Spectrometry (m/z)
7-Chloroquinoline-4-carbaldehyde	C ₁₀ H ₆ ClNO	191.62	Predicted: [M+H] ⁺ 192.0211, [M+Na] ⁺ 214.0030
Quinoline-7-carbaldehyde	C ₁₀ H ₇ NO	157.17	Experimental (EI): 157 (M ⁺), 156, 129, 102
2-Chloro-3-formyl-8-methylquinoline	C ₁₁ H ₈ ClNO	205.64	Experimental (EI): 193 (M ⁺⁺²), 191 (M ⁺), 190, 162, 155, 127

Experimental Protocols

The data presented in this guide were obtained using the following general methodologies. Specific parameters may have varied between individual experiments.

Synthesis of 7-Chloroquinoline-4-carbaldehyde

7-Chloro-4-iodoquinoline is reacted with dimethylformamide (DMF) to yield **7-Chloroquinoline-4-carbaldehyde**. The product is then purified using column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

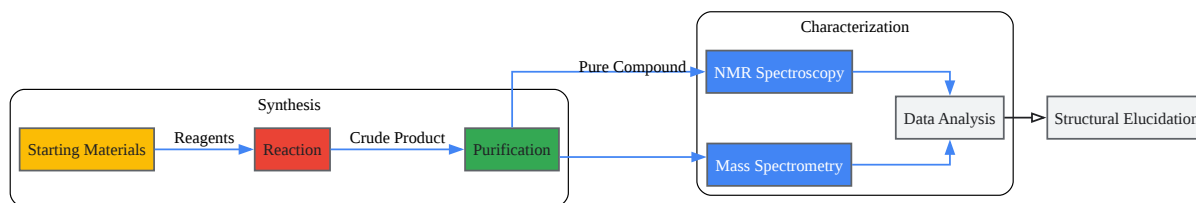
^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. In ESI-MS, a high voltage is applied to a liquid solution of the sample to create an aerosol, which generates ions. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of quinoline derivatives.

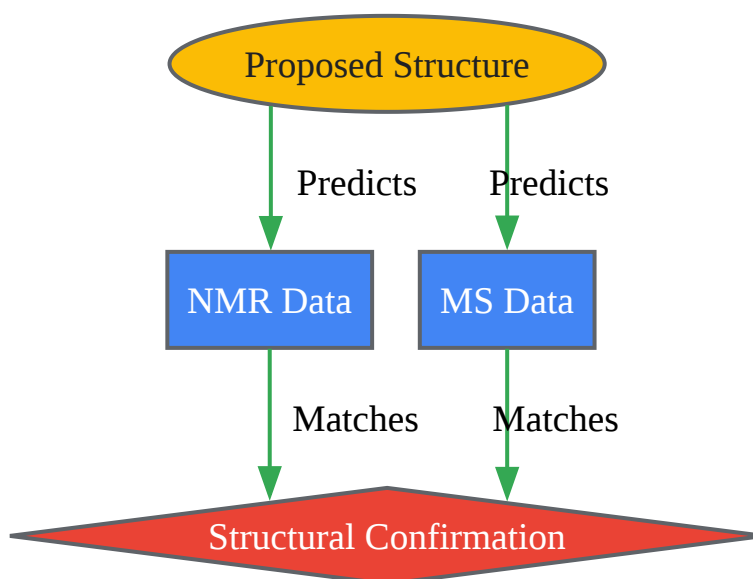


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Caption: Workflow for Synthesis and Spectroscopic/Spectrometric Analysis.

Signaling Pathways and Logical Relationships

The characterization data obtained from NMR and mass spectrometry are crucial for confirming the chemical structure of synthesized compounds. The logical relationship between the experimental data and the final structural confirmation is depicted below.



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Caption: Logic of Structural Elucidation from Spectroscopic Data.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com